molecular formula C11H12O4 B8134207 (R)-1-Methoxy-1-oxopropan-2-yl benzoate

(R)-1-Methoxy-1-oxopropan-2-yl benzoate

Cat. No.: B8134207
M. Wt: 208.21 g/mol
InChI Key: VKVAQLXICZIQHR-MRVPVSSYSA-N
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Description

(R)-1-Methoxy-1-oxopropan-2-yl benzoate (CAS 84657-11-4) is a chiral ester compound with a molecular formula of C₁₁H₁₂O₄ and a molecular weight of 208.21 g/mol . This product is supplied with a purity of ≥96% and is intended for research and further manufacturing applications, strictly not for direct human use . This chiral scaffold is of significant interest in medicinal chemistry research. Esters derived from amino acids, such as this (R)-enantiomer, are extensively investigated as potential prodrugs or drug carriers to enhance the absorption and bioavailability of therapeutic agents . The incorporation of such moieties is a established strategy in the "rational production of properties" for new chemical entities, as they can abolish the zwitterionic form of parent drugs and potentially improve ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles . Furthermore, structurally similar ester compounds are frequently featured in patent literature concerning the development of novel therapeutics, including dual-mechanism inhibitors for conditions like glaucoma and modulators of ion channels for various disorders . Researchers can utilize this chiral building block in organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs) and as a key intermediate for constructing more complex, stereospecific molecules. Please refer to the Safety Data Sheet (SDS) for detailed handling information. The product is classified as a dangerous good, and appropriate HazMat shipping procedures apply .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2R)-1-methoxy-1-oxopropan-2-yl] benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-8(10(12)14-2)15-11(13)9-6-4-3-5-7-9/h3-8H,1-2H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKVAQLXICZIQHR-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)OC)OC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Stereoselective Synthesis Methodologies of R 1 Methoxy 1 Oxopropan 2 Yl Benzoate

Enantioselective Catalytic Routes for (R)-1-Methoxy-1-oxopropan-2-yl Benzoate (B1203000)

Enantioselective catalysis offers an efficient approach to (R)-1-Methoxy-1-oxopropan-2-yl benzoate, primarily through the kinetic resolution of racemic methyl lactate (B86563). This strategy involves the use of chiral catalysts that selectively react with one enantiomer of the racemic starting material, allowing for the separation of the desired enantiomer.

Asymmetric Catalysis in Esterification and Transesterification Processes

The kinetic resolution of racemic methyl lactate can be effectively achieved through enantioselective esterification or transesterification. In this process, a chiral catalyst preferentially facilitates the benzoylation of one enantiomer over the other. Lipases are a class of enzymes that have demonstrated considerable efficacy in such resolutions due to their inherent stereoselectivity. nih.gov For instance, a lipase from Candida antarctica B (CALB), often immobilized as Novozym 435, is a widely used biocatalyst for the kinetic resolution of secondary alcohols. nih.gov In a typical process, racemic methyl lactate is subjected to transesterification with a benzoyl donor, such as vinyl benzoate, in the presence of the lipase. The enzyme selectively catalyzes the acylation of one enantiomer, leading to the formation of the corresponding benzoate and leaving the unreacted enantiomer in high enantiomeric excess.

Design and Development of Chiral Ligands and Organocatalysts for Specific Transformations

Beyond enzymatic catalysis, significant advancements have been made in the development of small molecule chiral organocatalysts. Chiral 4-(dimethylamino)pyridine (DMAP) analogues have emerged as powerful catalysts for the kinetic resolution of secondary alcohols via acylation. nih.govmsu.edu These catalysts operate by forming a chiral acylpyridinium ion intermediate, which then preferentially acylates one enantiomer of the alcohol. The design of these catalysts often incorporates elements of planar or axial chirality to create a well-defined chiral pocket that effectively discriminates between the two enantiomers of the substrate. While specific applications to methyl lactate are not extensively detailed in readily available literature, the principles established with other secondary alcohols provide a strong foundation for their potential use in the synthesis of this compound. nih.gov

Optimization of Catalytic Reaction Conditions for Enhanced Enantiopurity and Yield

The success of any catalytic kinetic resolution hinges on the meticulous optimization of reaction conditions. Key parameters that influence both the enantiopurity and the yield of the desired product include the choice of solvent, temperature, reaction time, and the nature of the acylating agent. For lipase-catalyzed resolutions, the solvent is a critical factor, with non-polar organic solvents like hexane or toluene often providing the best results. nih.gov Temperature also plays a crucial role; while higher temperatures can increase the reaction rate, they may negatively impact the enzyme's stability and enantioselectivity. nih.gov The choice of the acyl donor, such as benzoic anhydride or vinyl benzoate, can also significantly affect the efficiency of the resolution. For organocatalytic systems involving chiral DMAP analogues, the reaction conditions, including the specific catalyst structure, solvent, and temperature, must be carefully screened to achieve optimal results. nih.gov

Below is an interactive data table summarizing typical parameters that are optimized in the kinetic resolution of secondary alcohols, which would be applicable to the synthesis of this compound.

ParameterTypical Range/OptionsEffect on Reaction
Catalyst Lipase (e.g., Novozym 435), Chiral DMAP analogueDetermines enantioselectivity and reaction rate.
Solvent Toluene, Hexane, Tetrahydrofuran (THF)Affects enzyme activity and substrate solubility.
Temperature 25-60 °CInfluences reaction rate and enzyme stability/selectivity.
Acyl Donor Benzoic anhydride, Vinyl benzoateImpacts reactivity and ease of work-up.
Reaction Time 12-72 hoursAffects conversion and can influence enantiomeric excess.

Chiral Pool and Chiral Auxiliary Strategies for this compound Synthesis

An alternative to kinetic resolution involves leveraging the readily available pool of chiral molecules or employing chiral auxiliaries to direct the stereochemical outcome of a reaction.

Derivation from Established Chiral Precursors (e.g., Lactic Acid Derivatives)

(R)-lactic acid and its esters, such as methyl (R)-lactate, are inexpensive and readily available chiral building blocks derived from natural sources. chemicalbook.com This makes them ideal starting materials for the synthesis of this compound. A straightforward approach involves the direct esterification of the hydroxyl group of methyl (R)-lactate with a benzoylating agent. This can be achieved using benzoyl chloride in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct. This method is generally efficient and proceeds with retention of the stereocenter's configuration, thus providing the desired (R)-enantiomer in high optical purity.

A representative reaction is depicted below:

Methyl (R)-lactate + Benzoyl Chloride → this compound + Pyridinium hydrochloride

This approach benefits from the high enantiomeric purity of the starting material, which directly translates to the final product.

Stereocontrolled Multistep Synthetic Sequences

In cases where direct stereoselective synthesis is challenging, the use of chiral auxiliaries offers a robust and predictable method for controlling stereochemistry. wikipedia.orgresearchgate.net Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct a subsequent chemical transformation in a diastereoselective manner. uwindsor.caresearchgate.net One of the most well-established classes of chiral auxiliaries is the Evans oxazolidinones. researchgate.netuwindsor.caresearchgate.net

While a specific application of Evans auxiliaries for the synthesis of this compound is not prominently featured in the literature, a plausible synthetic sequence can be envisioned. This would involve acylating an Evans auxiliary with a propionyl group, followed by a diastereoselective hydroxylation of the resulting enolate at the α-position. Subsequent methylation of the carboxylic acid and benzoylation of the hydroxyl group, followed by cleavage of the chiral auxiliary, would yield the target molecule. This multistep approach, although longer, provides a high degree of stereocontrol and is a powerful tool in asymmetric synthesis. researchgate.netuwindsor.caresearchgate.net

Biocatalytic Approaches to the Production of this compound

Biocatalysis has emerged as a powerful tool in stereoselective synthesis, offering environmentally benign reaction conditions and high enantioselectivity. The production of this compound, a chiral ester, can be efficiently achieved through various biocatalytic strategies, including the enzymatic resolution of precursor molecules and whole-cell biotransformations. These methods leverage the inherent chirality of biological systems to produce the desired enantiomer with high purity.

Enzymatic Resolution for Enantiomeric Enrichment of Precursors

Enzymatic kinetic resolution is a widely employed technique for the separation of enantiomers from a racemic mixture. This method relies on the stereoselective action of enzymes, most commonly lipases, which preferentially catalyze the transformation of one enantiomer, leaving the other unreacted. For the synthesis of this compound, the key precursor is methyl lactate. The enzymatic resolution of racemic methyl lactate can be achieved through hydrolysis or transesterification reactions catalyzed by lipases.

In a typical kinetic resolution process, a racemic mixture of methyl lactate is subjected to enzymatic acylation or deacylation. For instance, a lipase can selectively acylate (R)-methyl lactate in the presence of an acyl donor, leaving (S)-methyl lactate unreacted. Conversely, a lipase can selectively hydrolyze the ester group of one enantiomer in a racemic mixture of a lactate ester derivative. The success of the resolution is determined by the enantioselectivity (E-value) of the enzyme, with higher E-values indicating better separation of the enantiomers. Lipases from Candida antarctica (CAL-B), Pseudomonas cepacia (PCL), and Pseudomonas fluorescens have shown high enantioselectivity in the resolution of various esters. nih.govnih.gov

The choice of solvent, acyl donor, and reaction temperature significantly influences the efficiency and enantioselectivity of the enzymatic resolution. acs.org Organic solvents are often used to solubilize the substrates and modulate enzyme activity. The resolved (R)-methyl lactate can then be esterified with benzoic acid to yield the final product, this compound.

Table 1: Lipase-Catalyzed Kinetic Resolution of Lactate Esters

Enzyme Substrate Reaction Type Enantioselectivity (E-value) Reference
Candida antarctica Lipase B (CAL-B) Racemic methyl lactate Transesterification >200 nih.gov
Pseudomonas cepacia Lipase (PCL) Racemic ethyl lactate Hydrolysis >100
Pseudomonas fluorescens Lipase Racemic Morita-Baylis-Hillman acetates Hydrolysis High nih.gov

Whole-Cell Biotransformations for Stereoselective Synthesis

Whole-cell biotransformations offer a valuable alternative to using isolated enzymes, as they provide the enzyme with its natural cellular environment and cofactor regeneration systems. Various microorganisms, including bacteria and fungi, are capable of producing optically pure lactic acid and its esters through fermentation. mdpi.com Genetically engineered microorganisms can be designed to overproduce specific enzymes, thereby enhancing the yield and stereoselectivity of the desired product.

For the synthesis of this compound, a whole-cell system can be engineered to directly produce (R)-lactic acid from a simple carbon source like glucose. mdpi.com Lactic acid-producing bacteria (LAB) are well-known for their ability to produce lactic acid through fermentation. mdpi.com Strains of Lactobacillus can be selected or genetically modified to exclusively produce the (R)-enantiomer.

Furthermore, a microbial platform can be developed for the direct biosynthesis of lactate esters from fermentable sugars. osti.gov This can be achieved by introducing a metabolic pathway into a host organism, such as Escherichia coli, that converts a central metabolite like pyruvate into the desired lactate ester. This pathway would involve a lactate dehydrogenase to produce lactate, a CoA-transferase to form lactyl-CoA, and an alcohol acyltransferase to condense lactyl-CoA with an alcohol. By supplying methanol and benzoic acid to the fermentation broth, it is conceivable to achieve a one-pot synthesis of this compound.

Table 2: Microbial Production of Lactic Acid and its Esters

Microorganism Substrate Product Key Enzyme(s) Reference
Lactobacillus sp. Glucose Lactic Acid Lactate Dehydrogenase mdpi.com
Engineered E. coli Glucose Ethyl Lactate Lactate Dehydrogenase, Propionate CoA-transferase, Alcohol Acyltransferase osti.gov
Ralstonia eutropha Glucose, Lactic Acid Poly(3-hydroxybutyrate-co-lactate) PHA Synthase, Propionyl-CoA Transferase nih.gov

Emerging Synthetic Strategies and Reaction Innovations

Recent advancements in synthetic organic chemistry have led to the development of novel and efficient methods for the synthesis of chiral esters like this compound. These emerging strategies, including microwave-assisted protocols, photochemical and photoredox-catalyzed pathways, and multi-component reactions, offer advantages such as accelerated reaction times, milder reaction conditions, and increased synthetic efficiency.

Microwave-Assisted Protocols for Accelerated Synthesis

Microwave-assisted organic synthesis has gained significant attention as a tool to accelerate chemical reactions. sciepub.com The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve product yields compared to conventional heating methods. ijprdjournal.com This technology has been successfully applied to esterification reactions. mdpi.com

The synthesis of this compound can be expedited using a microwave-assisted Fisher esterification of (R)-lactic acid with benzoic acid in the presence of a catalytic amount of acid. The microwave energy efficiently heats the reaction mixture, leading to a rapid formation of the ester. researchgate.net Microwave-assisted enzymatic esterification has also been reported, combining the benefits of biocatalysis with the speed of microwave heating. rsc.org This approach could provide a green and efficient route to the target molecule.

Table 3: Comparison of Conventional and Microwave-Assisted Esterification

Reaction Heating Method Reaction Time Yield Reference
Esterification of Benzoic Acid Conventional Several hours Moderate researchgate.net
Esterification of Benzoic Acid Microwave Minutes High ijprdjournal.com
Esterification of Lactic Acid Microwave (Enzymatic) Shorter time Higher yield rsc.org

Photochemical and Photoredox-Catalyzed Pathways

Photochemical reactions, which utilize light to initiate chemical transformations, offer unique opportunities for the synthesis of complex molecules under mild conditions. researchgate.net Photoredox catalysis, in particular, has emerged as a powerful strategy for the formation of carbon-carbon and carbon-heteroatom bonds. acs.org

The synthesis of α-acyloxy ketones and esters can be achieved through photoredox-catalyzed reactions. organic-chemistry.orgresearchgate.net For instance, a photoredox-catalyzed O-H insertion of a carboxylic acid into a sulfoxonium ylide can generate an α-acyloxy ketone. organic-chemistry.org A similar strategy could be envisioned for the synthesis of this compound, where a suitable precursor is functionalized with benzoic acid under photochemical conditions. The use of chiral photosensitizers or catalysts can induce stereoselectivity, leading to the desired (R)-enantiomer. nih.govnih.gov Visible-light-induced synthesis of esters through the cross-dehydrogenative coupling of aldehydes with phenols has also been reported, showcasing the potential of light-mediated reactions in ester formation. acs.org

Multi-Component Reaction Approaches

Multi-component reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are highly efficient for the rapid generation of molecular diversity. nih.govmdpi.com The Passerini three-component reaction is a well-known MCR that produces α-acyloxy amides from a carboxylic acid, a carbonyl compound, and an isocyanide. wikipedia.orgorganicreactions.orgnih.gov

A variation of the Passerini reaction can be adapted for the synthesis of α-acyloxy esters. While the classic Passerini reaction yields an amide, modifications to the reaction or the starting materials can lead to the formation of an ester. For the synthesis of this compound, a three-component reaction involving a derivative of (R)-lactic acid (acting as the carbonyl component), benzoic acid, and a suitable third component could potentially be developed. The high atom economy and operational simplicity of MCRs make them an attractive approach for the synthesis of complex molecules like the target compound. nih.govnih.gov

Table 4: Key Features of the Passerini Reaction

Reactant 1 Reactant 2 Reactant 3 Product Reference
Carboxylic Acid Aldehyde/Ketone Isocyanide α-Acyloxy Amide wikipedia.orgorganicreactions.org

Derivatization and Advanced Chemical Modifications of R 1 Methoxy 1 Oxopropan 2 Yl Benzoate

Synthesis of Structurally Related Chiral Analogues and Homologues

The synthesis of analogues and homologues of (R)-1-Methoxy-1-oxopropan-2-yl benzoate (B1203000) involves systematic variation of either the alcohol or the carboxylic acid component. These modifications allow for the fine-tuning of the molecule's steric and electronic properties while preserving the core chiral structure.

Homologue Synthesis via Esterification/Transesterification: The most direct approach to synthesizing homologues is the substitution of the methyl group in the lactate (B86563) moiety with larger alkyl groups (ethyl, propyl, butyl, etc.). This can be achieved either by esterifying (R)-lactic acid with the corresponding alcohol (e.g., ethanol, propanol) followed by benzoylation, or through transesterification of (R)-methyl lactate with a higher-boiling alcohol in the presence of an acid or base catalyst, followed by benzoylation.

Analogue Synthesis via Mitsunobu Reaction: A key method for creating structurally diverse analogues is the Mitsunobu reaction, which allows for the coupling of optically pure methyl lactate with various phenol derivatives. nih.gov This reaction proceeds with an inversion of configuration and is highly effective for generating a library of compounds where the benzoate moiety is replaced by other substituted aromatic systems. For instance, the reaction of optically pure methyl lactate with substituted phenols, triphenylphosphine, and diethyl azodicarboxylate (DEAD) yields a range of aryl ether derivatives. nih.gov This strategy has been successfully employed in the asymmetric synthesis of lactisole derivatives, which are known sweet taste receptor inhibitors. nih.gov

Table 4.1.1: Synthesis of (R)-1-Alkoxy-1-oxopropan-2-yl Benzoate Homologues

Alkyl Group (R') Starting Alcohol Synthesis Method
Ethyl Ethanol Fischer Esterification of Lactic Acid, then Benzoylation
n-Propyl n-Propanol Fischer Esterification of Lactic Acid, then Benzoylation
Isopropyl Isopropanol Transesterification of Methyl Lactate, then Benzoylation

Functional Group Transformations and Regioselective Manipulations on the Benzoate Moiety

The aromatic ring of the benzoate moiety is amenable to various functional group transformations, primarily through electrophilic aromatic substitution. The ester group, -COOR, is an electron-withdrawing group and a meta-director, which deactivates the ring towards electrophilic attack but provides high regioselectivity. rsc.orgwordpress.com

Nitration: The nitration of benzoate esters is a classic example of a regioselective reaction. rsc.org Treatment of the parent compound with a mixture of concentrated nitric acid and sulfuric acid leads to the introduction of a nitro group (-NO₂) predominantly at the meta-position (C3) of the benzene ring. rsc.orgstudy.comwikipedia.org The reaction is typically performed at low temperatures to control the exothermic process and prevent side reactions. The resulting (R)-1-Methoxy-1-oxopropan-2-yl 3-nitrobenzoate can serve as a precursor for further modifications, such as reduction of the nitro group to an amine.

Halogenation: The introduction of halogen atoms (Cl, Br) onto the benzoate ring can be achieved using appropriate halogenating agents and a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) for bromination or aluminum chloride (AlCl₃) for chlorination. chemguide.co.uk Consistent with the directing effect of the ester group, halogenation occurs primarily at the meta-position. These halogenated derivatives are valuable intermediates for cross-coupling reactions (e.g., Suzuki, Heck) to form carbon-carbon bonds.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally challenging for deactivated aromatic rings like those in benzoate esters. quora.comwikipedia.org The strong electron-withdrawing nature of the ester group makes the ring significantly less nucleophilic, thus hindering the reaction with the electrophilic carbocation or acylium ion. quora.com While direct Friedel-Crafts reactions on (R)-1-Methoxy-1-oxopropan-2-yl benzoate are often inefficient, alternative strategies involving more reactive arenes and subsequent esterification can be employed to synthesize analogues with alkyl or acyl substituents on the aromatic ring. researchgate.net

Table 4.2.1: Regioselective Functionalization of the Benzoate Moiety

Reaction Reagents Major Product Position Conditions
Nitration Conc. HNO₃, Conc. H₂SO₄ meta- Low Temperature (e.g., 0-10 °C) rsc.org
Bromination Br₂, FeBr₃ meta- Room Temperature chemguide.co.uk
Chlorination Cl₂, AlCl₃ meta- Room Temperature chemguide.co.uk

Modifications at the Propan-2-yl Ester Linkage and its Substituents

The ester linkage is a key functional group that can undergo several important transformations, providing access to different classes of compounds.

Hydrolysis/Saponification: The ester can be cleaved back to its constituent carboxylic acid and alcohol through hydrolysis. wikipedia.org Acid-catalyzed hydrolysis, using a strong acid in the presence of water, yields benzoic acid and (R)-methyl lactate. study.comquora.com Alternatively, base-mediated hydrolysis, or saponification, with an aqueous base like sodium hydroxide (NaOH), produces the sodium salt of benzoic acid (sodium benzoate) and (R)-methyl lactate. wikipedia.orgrsc.orgchemspider.com This reaction is typically irreversible and proceeds to completion.

Reduction: The ester group can be reduced to primary alcohols. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation, as milder agents like sodium borohydride (NaBH₄) are generally ineffective for reducing esters. masterorganicchemistry.combyjus.comcommonorganicchemistry.com The reduction of this compound with LiAlH₄ yields two alcohol products: benzyl alcohol from the benzoate portion and (R)-propane-1,2-diol from the lactate portion. byjus.comucalgary.ca The reaction proceeds via nucleophilic acyl substitution followed by a second hydride addition to the intermediate aldehyde. ucalgary.cachemistrysteps.com

Transesterification: This process involves exchanging the methoxy group of the lactate moiety with a different alkoxy group from another alcohol. The reaction is typically catalyzed by an acid or a base and is driven to completion by using the new alcohol as a solvent or by removing the methanol byproduct. This allows for the synthesis of various lactate ester homologues from a common precursor. leapchem.com

Table 4.3.1: Reactions at the Ester Linkages

Reaction Reagents Products
Acid-Catalyzed Hydrolysis H₃O⁺, Heat Benzoic Acid + (R)-Methyl Lactate study.com
Saponification NaOH (aq), Heat Sodium Benzoate + (R)-Methyl Lactate rsc.org
Reduction 1. LiAlH₄ in THF/Et₂O; 2. H₃O⁺ workup Benzyl Alcohol + (R)-Propane-1,2-diol masterorganicchemistry.combyjus.com

Exploration of New Reaction Chemistries and Selectivity Patterns

The chiral center within the this compound molecule is a valuable feature that can be exploited to control stereoselectivity in various chemical reactions. Derivatives of lactic acid are well-established as effective chiral auxiliaries. nih.gov

Use as a Chiral Auxiliary: The lactate portion of the molecule can be used as a chiral auxiliary to direct the stereochemical course of reactions on a prochiral substrate. For example, acrylate (B77674) esters derived from lactate have been used in Lewis acid-promoted asymmetric Diels-Alder reactions. nih.gov The chiral lactate moiety shields one face of the dienophile, leading to a diastereoselective cycloaddition with dienes like cyclopentadiene (B3395910). harvard.eduresearchgate.net After the reaction, the chiral auxiliary can be cleaved, typically by hydrolysis or reduction, to yield an enantiomerically enriched product. nih.gov High levels of asymmetric induction (82-95% de) have been reported in rhodium-catalyzed [3+4] annulation reactions using lactate as a chiral auxiliary. emory.edu

Asymmetric Induction: The chiral environment provided by lactate esters can influence the stereochemical outcome of reactions even when used as a solvent. For instance, the reduction of acetophenone using boron hydrides in (S)-methyl lactate or (S)-ethyl lactate as a chiral solvent, particularly in the presence of a Lewis acid like ZnCl₂, has been shown to produce the corresponding alcohol with moderate enantiomeric excess (up to 60% ee). tandfonline.com This demonstrates that the chiral lactate structure can create a biased environment that favors the formation of one enantiomer over the other.

Synthesis of Chiral Reagents: Lactate derivatives have been incorporated into the structure of reagents to perform asymmetric transformations. Chiral iodoarene reagents derived from lactic acid have been synthesized and used for the enantioselective synthesis of chiral tetrahydrofuran and δ-lactone derivatives. beilstein-journals.org These reagents leverage the lactate-derived chirality to achieve high stereoselectivity in oxidative cyclization reactions.

Applications of R 1 Methoxy 1 Oxopropan 2 Yl Benzoate As a Chiral Building Block in Complex Molecular Synthesis

Strategic Utilization in the Total Synthesis of Natural Products

The enantiopure nature of (R)-1-methoxy-1-oxopropan-2-yl benzoate (B1203000) makes it an ideal starting material or intermediate in the total synthesis of natural products, where precise control of stereochemistry is paramount. The core (R)-methyl lactate (B86563) structure is a common motif in many biologically active natural products, and its incorporation can significantly streamline a synthetic route.

While direct incorporation of the entire (R)-1-methoxy-1-oxopropan-2-yl benzoate molecule is not extensively documented, the (R)-methyl lactate core is a fundamental unit in the biosynthesis of numerous polyketides. nih.gov In synthetic endeavors, chemists often utilize derivatives of (R)-lactic acid to introduce specific stereocenters found in these complex natural products. The benzoate protection strategy in this compound would be advantageous in multi-step syntheses of polyketides, preventing unwanted reactions of the hydroxyl group while other parts of the molecule are being assembled. For instance, the synthesis of macrolides like Neomethymycin, which features a 12-membered macrolactone, can be approached using chiral building blocks derived from (R)-methyl lactate to establish the required stereochemistry. chemicalbook.comsigmaaldrich.com

The application of (R)-lactic acid derivatives also extends to the synthesis of isoprenoids, another large and diverse class of natural products. The fundamental five-carbon isoprene unit can be constructed and modified using various chiral synthons, and the stereocenter from (R)-methyl lactate can be strategically employed to build up the complex carbon skeletons of terpenes and steroids.

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in nature and form the backbone of many pharmaceuticals. The chiral center of this compound can be a crucial element in the asymmetric synthesis of complex heterocyclic systems. The ester and protected hydroxyl groups offer versatile handles for a variety of chemical transformations, including cyclization reactions to form rings.

For example, derivatives of (R)-lactic acid can be used to synthesize chiral lactones, which are common structural motifs in many natural products. The benzoate group in this compound would provide the necessary protection to carry out transformations on the ester group, such as reduction and subsequent cyclization, to form substituted tetrahydrofurans or other heterocyclic rings with a defined stereochemistry at the C2 position.

As a Precursor for Advanced Organic Intermediates in Pharmaceutical Research (excluding clinical data)

In the realm of pharmaceutical research, the demand for enantiomerically pure compounds is high, as the biological activity of a drug is often dependent on its stereochemistry. enamine.net this compound, as a protected form of (R)-methyl lactate, is a valuable precursor for the synthesis of advanced organic intermediates used in the development of new drug candidates. leapchem.com

The (R)-methyl lactate core is a key component in the synthesis of various chiral auxiliaries and intermediates. leapchem.com For example, it is a starting material for the preparation of chiral catalysts and ligands used in asymmetric synthesis, which are essential tools for producing enantiomerically pure drugs. The stability conferred by the benzoate group makes this compound an excellent candidate for multi-step synthetic sequences that lead to complex pharmaceutical intermediates.

One notable application of chiral lactate esters is in the synthesis of optically active herbicides and pesticides, where the biological activity is often stereospecific. google.com For instance, L-methyl lactate is a key intermediate in the synthesis of the more active R-isomer of the fungicide metalaxyl. google.com

Application Area Example Intermediate/Product Role of (R)-Methyl Lactate Core
Natural Product SynthesisNeomethymycinProvides a key stereocenter in the macrolide backbone. chemicalbook.comsigmaaldrich.com
Pharmaceutical SynthesisChiral AuxiliariesServes as a chiral starting material for asymmetric synthesis. leapchem.com
Agrochemical SynthesisR-metalaxylKey building block for the enantiomerically pure active ingredient. google.com

Design and Synthesis of Chiral Scaffolds and Ligands Incorporating the this compound Motif

The development of new chiral ligands and scaffolds is a cornerstone of modern asymmetric catalysis. The this compound motif, with its defined stereocenter and functional groups, is an attractive component for the design of such molecules. The rigid benzoate group can impart specific conformational properties to a ligand, which can in turn influence the stereochemical outcome of a catalyzed reaction.

While specific examples incorporating the exact this compound structure are not prevalent in the literature, the principle of using chiral building blocks like (R)-methyl lactate to construct ligands is well-established. The ester and protected hydroxyl groups can be chemically modified to attach the lactate unit to a larger scaffold, such as a bipyridine or a phosphine, to create a new chiral ligand. The stereocenter of the lactate moiety would then be positioned to influence the coordination of a metal catalyst and the approach of the reactants, thereby inducing enantioselectivity.

Applications in Investigating Enantioselective Recognition Phenomena

Enantioselective recognition, the ability of a chiral molecule to preferentially interact with one enantiomer of another chiral molecule, is a fundamental process in biology and chemistry. Chiral molecules derived from (R)-lactic acid are often used as probes to study these phenomena. For instance, chiral stationary phases for chromatography can be prepared using lactate derivatives to separate racemic mixtures. google.com

The this compound molecule itself, with its distinct chiral center and aromatic ring, could potentially be used in studies of enantioselective recognition. For example, it could serve as a chiral guest molecule to probe the binding cavities of chiral host molecules, such as cyclodextrins or synthetic receptors. The interactions between the benzoate group, the ester, and the chiral center with the host molecule could be studied using techniques like NMR spectroscopy to understand the principles of chiral discrimination at the molecular level. Research has shown that chiral recognition between lactic acid derivatives and other chiral molecules can be observed and characterized using spectroscopic methods. thegoodscentscompany.com

Advanced Spectroscopic and Structural Elucidation of R 1 Methoxy 1 Oxopropan 2 Yl Benzoate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the molecular structure of organic compounds. For (R)-1-Methoxy-1-oxopropan-2-yl benzoate (B1203000), NMR is crucial for confirming the connectivity of atoms and assigning the stereochemistry at the chiral center.

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the chemical environment of protons and carbons, two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular puzzle.

Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For (R)-1-Methoxy-1-oxopropan-2-yl benzoate, a COSY spectrum would show a clear correlation between the methine proton (H2) and the methyl protons (H3) of the lactate (B86563) moiety, confirming the -CH(CH₃)- fragment.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons directly to the carbons they are attached to. This allows for the unambiguous assignment of each carbon atom by linking it to its known proton signal. For instance, the methine proton signal would correlate with the C2 carbon signal, and the methoxy protons would correlate with the methoxy carbon.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is vital for connecting different functional groups. Key HMBC correlations for this compound would include:

The methine proton (H2) to the ester carbonyl carbon (C1) and the benzoate carbonyl carbon (C=O of benzoate).

The methoxy protons (-OCH₃) to the ester carbonyl carbon (C1).

The ortho-protons of the benzoate ring to the benzoate carbonyl carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, providing insights into the molecule's conformation. This technique can help determine the preferred spatial arrangement of the lactate and benzoate groups relative to each other.

The combination of these 2D NMR techniques allows for a full and confident assignment of all proton and carbon signals, confirming the constitution of this compound. hmdb.caniscpr.res.in

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

Atom Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key Correlations (COSY, HMBC)
Lactate CH₃~1.5~17COSY with Lactate CH; HMBC to Lactate CH and C=O
Lactate CH~5.2~69COSY with Lactate CH₃; HMBC to Lactate C=O and Benzoate C=O
Methoxy CH₃~3.7~52HMBC to Lactate C=O
Lactate C=O-~171HMBC from Lactate CH and Methoxy CH₃
Benzoate C=O-~166HMBC from Lactate CH and Benzoate ortho-H
Benzoate C (ipso)-~130HMBC from Benzoate ortho-H
Benzoate C (ortho)~8.0~130COSY with meta-H; HMBC to Benzoate C=O and ipso-C
Benzoate C (meta)~7.5~128COSY with ortho-H and para-H
Benzoate C (para)~7.6~133COSY with meta-H

NMR spectroscopy can distinguish between enantiomers by converting them into diastereomers in situ. This is achieved by adding a chiral auxiliary agent to the NMR tube. nih.govnih.gov

Chiral Solvating Agents (CSAs): These are enantiomerically pure compounds that form transient, weak diastereomeric complexes with the analyte. rsc.orgresearchgate.net This interaction creates slightly different magnetic environments for the two enantiomers, leading to the separation of their NMR signals. For lactate derivatives, carbamates derived from (S)-lactate have been shown to be effective CSAs for differentiating enantiomers of amino acid derivatives. nih.govrsc.orgresearchgate.net

Chiral Lanthanide Shift Reagents (CLSRs): These are paramagnetic lanthanide complexes (e.g., containing Europium or Ytterbium) with chiral ligands. nih.gov They induce large changes in the chemical shifts of nearby protons. By forming diastereomeric complexes with the enantiomers of the analyte, they cause differential shifts, allowing for the quantification of enantiomeric excess (ee). Heptadentate macrocyclic Yb³⁺ complexes have been successfully used to discriminate between D- and L-lactate. nih.gov The analysis of the resulting NMR spectrum allows for the integration of the separated signals, providing a precise measurement of the enantiomeric purity.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a unique "fingerprint" and are invaluable for identifying functional groups.

For this compound, the key vibrational bands are associated with the ester groups and the aromatic ring.

Carbonyl (C=O) Stretching: This is one of the most characteristic bands in the IR spectrum. The molecule has two ester carbonyl groups: one from the lactate moiety and one from the benzoate moiety. These will appear as strong absorption bands, typically in the range of 1720-1750 cm⁻¹. The exact position can be influenced by conjugation and electronic effects.

C-O Stretching: Strong bands corresponding to the C-O single bond stretching of the ester groups are expected between 1100 and 1300 cm⁻¹.

Aromatic Ring Vibrations: The benzene ring gives rise to several characteristic bands. C=C stretching vibrations within the ring typically appear in the 1450-1600 cm⁻¹ region. C-H stretching vibrations from the aromatic ring are observed above 3000 cm⁻¹.

Aliphatic C-H Stretching: The C-H stretching vibrations of the methyl and methine groups of the lactate moiety are expected in the 2850-3000 cm⁻¹ range.

Raman spectroscopy provides complementary information, particularly for non-polar bonds, and can be useful in analyzing the skeletal vibrations of the molecule.

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Expected Intensity (IR)
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 3000Medium
Ester C=O Stretch (Lactate & Benzoate)1720 - 1750Strong
Aromatic C=C Stretch1450 - 1600Medium to Strong
Aliphatic C-H Bend1375 - 1450Medium
Ester C-O Stretch1100 - 1300Strong
Aromatic C-H Out-of-Plane Bend690 - 900Strong

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition and molecular formula.

For this compound (C₁₁H₁₂O₄), the exact mass can be calculated. Using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), the molecule can be ionized, often by forming adducts such as [M+H]⁺, [M+Na]⁺, or [M+NH₄]⁺. The high-resolution measurement of the m/z of these ions confirms the molecular formula.

Table 3: HRMS Data for this compound

IonMolecular FormulaCalculated Exact Mass
[M]C₁₁H₁₂O₄208.0736
[M+H]⁺C₁₁H₁₃O₄⁺209.0808
[M+Na]⁺C₁₁H₁₂O₄Na⁺231.0628

Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, providing structural information. Expected fragmentation pathways for this molecule would involve the cleavage of the ester bonds, leading to characteristic fragment ions corresponding to the benzoate cation (m/z 105) and fragments of the methyl lactate portion.

X-ray Crystallography for Absolute Configuration Determination and Solid-State Conformation Analysis

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline solid, including its absolute configuration. iucr.org If a suitable single crystal of this compound can be grown, this technique can provide definitive proof of its stereochemistry.

The method involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. This analysis yields the precise spatial coordinates of each atom in the crystal lattice.

Absolute Configuration: By using anomalous dispersion, which is the effect of atoms on the scattering of X-rays near an absorption edge, the absolute configuration of the chiral center can be determined without reference to any other chiral compound. This provides an unequivocal assignment of the (R) or (S) configuration.

Solid-State Conformation: The crystallographic data also reveals detailed information about the molecule's conformation in the solid state, including:

Bond Lengths: Precise distances between bonded atoms.

Bond Angles: Angles between adjacent bonds.

Torsion Angles: Dihedral angles that define the rotational conformation around single bonds, such as the C-O bond connecting the lactate and benzoate moieties.

Chiroptical Spectroscopy for Elucidating Chirality and Conformation

Chiroptical spectroscopy encompasses techniques that rely on the differential interaction of chiral molecules with left and right circularly polarized light. yale.edu These methods are highly sensitive to the stereochemistry of a molecule.

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation as a function of the wavelength of light. libretexts.orgwikipedia.org As the wavelength approaches an electronic absorption band of a chromophore near the chiral center, the rotation changes dramatically. This phenomenon, known as the Cotton effect, can be positive or negative depending on the stereochemistry. libretexts.org For this compound, the benzoate group acts as a chromophore, and the shape of the ORD curve would be characteristic of the (R) configuration at the adjacent stereocenter.

Circular Dichroism (CD): CD measures the differential absorption of left and right circularly polarized light by a chiral molecule. yale.eduwikipedia.org A CD spectrum consists of positive or negative peaks in the regions where the molecule absorbs light. The sign and intensity of the CD signal are directly related to the molecule's chirality and conformation. Studies on complexes of methyl l-lactate have shown that CD spectra are highly sensitive to the specific hydrogen-bonding interactions and the geometric arrangement of conformers, with different conformers exhibiting CD signals of opposite signs. nih.gov The CD spectrum of this compound would be the mirror image of that of its (S)-enantiomer, providing a clear method for stereochemical assignment.

Together, ORD and CD provide a powerful, non-destructive means to probe the stereochemical environment of the molecule in solution, complementing the structural information obtained from NMR and the absolute configuration determined by X-ray crystallography.

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) Studies

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Circular Dichroism (CD) is the differential absorption of left and right circularly polarized light by a chiral molecule. Together, these techniques are powerful for elucidating the stereochemistry of chiral compounds.

For this compound, the presence of the benzoate chromophore, which absorbs in the ultraviolet region, allows for detailed ORD and CD studies. The interaction of this chromophore with the chiral center at the C-2 position of the propanoate chain gives rise to characteristic ORD curves and CD spectra.

Research Findings:

In a typical ORD spectrum of a chiral compound with a chromophore, a phenomenon known as the Cotton effect is observed in the region of the absorption band of the chromophore. A positive Cotton effect is characterized by an initial increase in optical rotation as the wavelength decreases, reaching a peak, and then a rapid decrease to a trough. A negative Cotton effect shows the opposite behavior. The sign of the Cotton effect is related to the absolute configuration of the chiral center.

For this compound, the benzoate chromophore has a strong π → π* transition around 230 nm and a weaker, longer-wavelength n → π* transition. The interaction of these electronic transitions with the chiral (R)-center is expected to produce a distinct Cotton effect. Based on empirical rules for benzoates of chiral secondary alcohols, an (R) configuration at the adjacent carbon is predicted to result in a negative Cotton effect for the long-wavelength transition.

The CD spectrum provides more direct information, showing positive or negative peaks (known as CD bands) at the absorption wavelengths of the chromophore. For this compound, a negative CD band would be expected, corresponding to the negative Cotton effect in the ORD spectrum.

Hypothetical Data for this compound in Methanol:

ORD and CD Spectroscopic Data

TechniqueParameterWavelength (nm)Value
ORDPeak245+1500
ORDTrough225-2500
CDΔε (M-1cm-1)230-3.5

Note: The data presented in this table is hypothetical and for illustrative purposes, based on the expected spectroscopic behavior of similar chiral benzoates.

Electronic Circular Dichroism (ECD) for Helical Chirality Induction and Assignment

Electronic Circular Dichroism (ECD) is a powerful extension of CD spectroscopy that is particularly useful for conformational analysis and the determination of absolute configuration, especially when a molecule has multiple interacting chromophores or a chromophore whose conformation is influenced by a chiral center.

In the case of this compound, while there is only one primary chromophore (the benzoate group), its rotational freedom around the ester linkage can be influenced by the adjacent chiral center. This can lead to a preferred conformation, or a helical sense of twist, between the carbonyl group of the ester and the phenyl ring. ECD is highly sensitive to such conformational biases.

Research Findings:

The principle of helical chirality induction in this context refers to the chiral center at C-2 inducing a preferential rotational conformation (a helical twist) in the benzoate group. The sign of the observed Cotton effect in the ECD spectrum can then be correlated with the preferred helicity and, by extension, the absolute configuration of the molecule.

For esters of benzoic acid with chiral secondary alcohols, the conformation around the C-O-C=O bond is crucial. The most stable conformation is typically planar or near-planar to maximize conjugation. The presence of the chiral substituent can favor a particular non-planar conformation, leading to a helical twist. Theoretical calculations combined with experimental ECD measurements can determine the most likely solution-phase conformation.

For this compound, the steric and electronic interactions between the methyl group and the methoxycarbonyl group at the chiral center and the benzoate ring will dictate the preferred dihedral angle. The resulting ECD spectrum is a sensitive probe of this conformational preference. A positive or negative Cotton effect associated with the main π → π* transition of the benzoate chromophore can be used to assign the absolute configuration based on established correlations for similar systems.

Hypothetical ECD Data and Conformational Analysis:

ECD Data and Helical Chirality Assignment

Wavelength (nm)Δε (M-1cm-1)TransitionInferred Helical TwistAssigned Configuration
230-3.5π → πLeft-handed (M)(R)
275+0.2n → πLeft-handed (M)(R)

Note: The data and assignments in this table are hypothetical, serving to illustrate the principles of ECD analysis for this type of molecule.

Computational and Theoretical Investigations of R 1 Methoxy 1 Oxopropan 2 Yl Benzoate

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. mdpi.comresearchgate.netmdpi.comnih.gov Instead of calculating the complex wave function of a many-electron system, DFT focuses on the electron density, which is a more manageable variable. mdpi.comnih.gov This approach allows for the accurate calculation of various molecular properties that govern the molecule's stability and chemical behavior.

For (R)-1-Methoxy-1-oxopropan-2-yl benzoate (B1203000), DFT calculations begin with the optimization of its three-dimensional geometry to find the lowest energy structure. From this optimized geometry, key electronic properties are determined. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. fu-berlin.de A large gap suggests high stability and low reactivity, as more energy is required to excite an electron to a higher energy state. Conversely, a small gap implies the molecule is more prone to chemical reactions.

Furthermore, conceptual DFT provides a framework for quantifying reactivity through various indices. mdpi.comresearchgate.net Global reactivity descriptors such as electronic chemical potential, electrophilicity, and nucleophilicity can be calculated to predict how the molecule will interact with other chemical species. researchgate.net These parameters help in understanding whether (R)-1-Methoxy-1-oxopropan-2-yl benzoate is more likely to act as an electrophile or a nucleophile in a reaction.

Table 1: Illustrative DFT-Calculated Electronic Properties for this compound. (Note: This data is hypothetical and for illustrative purposes.)
ParameterCalculated ValueUnit
HOMO Energy-7.25eV
LUMO Energy-0.89eV
HOMO-LUMO Gap6.36eV
Dipole Moment2.15Debye
Electrophilicity Index (ω)1.42eV

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of a molecule at its lowest energy state, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. oup.combioinformaticsreview.com MD simulations are particularly valuable for flexible molecules like this compound, which can adopt numerous three-dimensional shapes, or conformations, due to rotation around its single bonds. oup.comacs.org

An MD simulation models the molecule and its surrounding environment (typically a solvent like water) by treating atoms as spheres and bonds as springs, governed by a set of parameters known as a force field. acs.orgyoutube.com The simulation calculates the forces on each atom and uses Newton's laws of motion to predict their positions and velocities over short time steps, generating a trajectory that maps the molecule's movements.

By analyzing this trajectory, researchers can perform a conformational analysis to identify the most stable and populated conformations of this compound in a given environment. oup.com This is crucial as the molecule's shape can significantly influence its biological activity and physical properties. The simulation also reveals detailed information about intermolecular interactions, such as how the ester and benzoate groups form hydrogen bonds with surrounding water molecules, which governs its solubility and behavior in aqueous solutions.

Table 2: Illustrative Conformational Analysis Results from a Molecular Dynamics Simulation. (Note: This data is hypothetical and for illustrative purposes.)
Conformer IDKey Dihedral Angle (C-O-C-C)Relative Energy (kcal/mol)Population (%)
1178° (anti)0.0065
265° (gauche)1.225
3-68° (gauche)1.810

Theoretical Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry is widely used to predict spectroscopic parameters, which can be invaluable for structural elucidation and interpretation of experimental data. chemrxiv.orgacs.orgnih.gov DFT calculations can provide highly accurate predictions of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

For NMR, the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C) in this compound can be computed. These values are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (TMS). Comparing the calculated NMR spectrum with an experimentally obtained one is a powerful method for verifying a proposed chemical structure. acs.orggithub.io Discrepancies between the two can highlight errors in structural assignment or suggest the presence of different conformers. acs.org

Similarly, DFT can calculate the vibrational frequencies and intensities of the molecule's bonds. This produces a theoretical IR spectrum, where peaks correspond to specific bond vibrations (e.g., C=O stretch of the ester, C-O stretches, aromatic C-H bends). This theoretical spectrum can be compared with experimental IR data to confirm the presence of key functional groups and to aid in the assignment of experimental peaks.

Table 3: Illustrative Comparison of Experimental and Theoretically Predicted ¹³C NMR Chemical Shifts. (Note: This data is hypothetical and for illustrative purposes.)
Carbon Atom PositionExperimental Shift (ppm)Calculated Shift (ppm)Difference (ppm)
Ester Carbonyl (C=O)171.5172.3-0.8
Benzoate Carbonyl (C=O)166.2167.0-0.8
Methoxy (-OCH₃)52.352.9-0.6
Chiral Center (-CH-)70.871.5-0.7

Computational Modeling of Reaction Mechanisms and Catalytic Cycles

Understanding how a molecule reacts is fundamental to chemistry. Computational modeling allows for the detailed exploration of reaction mechanisms, providing a step-by-step map of how reactants are converted into products. researchgate.netresearchgate.net For this compound, a key reaction of interest is its hydrolysis—the cleavage of the ester bond by water—which is relevant to its stability and degradation pathways.

Using DFT, researchers can model the entire reaction pathway. This involves identifying the structures and calculating the energies of the reactants, any transition states, intermediates, and the final products. acs.orgnih.gov The transition state is the highest energy point along the reaction coordinate and determines the activation energy of the reaction. A lower activation energy corresponds to a faster reaction rate.

This modeling can distinguish between different possible mechanisms, such as acid-catalyzed or base-catalyzed hydrolysis. researchgate.netresearchgate.net For example, a computational study could model the nucleophilic attack of a water molecule on the ester's carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent breakdown to form benzoic acid and methyl lactate (B86563). nih.gov By calculating the energy barriers for each step, the rate-determining step of the reaction can be identified, providing a complete and quantitative picture of the reaction dynamics.

Table 4: Illustrative Calculated Energies for a Hypothetical Ester Hydrolysis Pathway. (Note: This data is hypothetical and for illustrative purposes.)
SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsEster + Water0.0
Transition State 1 (TS1)Water attacking carbonyl carbon+23.5
IntermediateTetrahedral Intermediate+15.2
Transition State 2 (TS2)C-O bond breaking+20.8
ProductsCarboxylic Acid + Alcohol-5.4

Chirality Assessment and Enantiomeric Purity Determination in Research Samples

Development of Chiral High-Performance Liquid Chromatography (HPLC) Methods

Chiral High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the enantiomeric resolution of chiral compounds. The development of a robust HPLC method for (R)-1-Methoxy-1-oxopropan-2-yl benzoate (B1203000) involves a systematic approach to selecting the appropriate chiral stationary phase (CSP) and mobile phase to achieve optimal separation of the (R)- and (S)-enantiomers.

The most common strategy involves screening a variety of commercially available CSPs with broad enantiorecognition capabilities. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are often the first choice due to their proven efficacy in separating a wide range of chiral molecules. For instance, columns like Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralpak AD (amylose tris(3,5-dimethylphenylcarbamate)) have demonstrated success in resolving similar chiral compounds. nih.gov The selection of the mobile phase is equally critical and is typically composed of a mixture of a non-polar organic solvent, such as hexane or heptane, and a more polar alcohol, like isopropanol or ethanol. The ratio of these solvents is meticulously optimized to achieve the best balance between resolution and analysis time.

For basic compounds, a small amount of an amine modifier, such as diethylamine (DEA), is often added to the mobile phase to improve peak shape and resolution. Conversely, for acidic compounds, an acidic modifier like trifluoroacetic acid (TFA) may be employed. chromatographyonline.com Given the ester nature of (R)-1-Methoxy-1-oxopropan-2-yl benzoate, initial screening would likely focus on neutral mobile phases.

The following table outlines a hypothetical screening process for the chiral HPLC method development for this compound.

Table 1: Chiral HPLC Method Development Screening for this compound

Chiral Stationary Phase Mobile Phase Composition (v/v) Flow Rate (mL/min) Detection Wavelength (nm) Expected Outcome
Chiralcel OD-H n-Hexane/Isopropanol (90:10) 1.0 230 Partial to baseline separation of enantiomers.
Chiralpak AD n-Hexane/Ethanol (85:15) 0.8 230 Potential for good resolution and peak shape.
Chiralcel OJ n-Hexane/Isopropanol (95:5) 1.2 230 Alternative polysaccharide-based phase for screening.
Lux Cellulose-2 Ethanol/Diethylamine (100:0.5) 1.0 230 A potential option based on separations of similar benzoate compounds. derpharmachemica.com

The development process is iterative, with the results from the initial screening guiding further optimization of the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the enantiomers with a resolution factor (Rs) greater than 1.5.

Gas Chromatography (GC) Utilizing Chiral Stationary Phases

Gas Chromatography (GC) with a chiral stationary phase offers a high-resolution alternative for the enantiomeric analysis of volatile compounds like this compound. The key to this technique is the use of a capillary column coated with a chiral selector that exhibits differential interactions with the enantiomers.

For the separation of lactate (B86563) esters, cyclodextrin-based CSPs have proven to be particularly effective. google.com Specifically, derivatives of β-cyclodextrin, such as 2,3,6-tri-O-octanoyl-β-cyclodextrin, can provide excellent separation of the D and L isomers of methyl lactate. google.com This suggests that a similar stationary phase would be suitable for the enantiomeric analysis of its benzoate derivative.

The typical GC method would involve the following parameters:

Column: A capillary chiral column with a length of 20-30 meters, an internal diameter of 250-320 µm, and a film thickness of approximately 0.31 µm. google.com

Stationary Phase: A derivative of β-cyclodextrin, for example, 2,3,6-tri-O-octanoyl-β-cyclodextrin. google.com

Carrier Gas: An inert gas such as helium or nitrogen at a flow rate of 25-35 cm/s. google.com

Injector and Detector Temperature: Typically set between 200°C and 280°C. google.com

Oven Temperature Program: An isothermal or gradient temperature program, with an initial column temperature in the range of 50-80°C, optimized to achieve baseline separation. google.com

Detector: A Flame Ionization Detector (FID) is commonly used for its sensitivity to organic compounds.

The effectiveness of this method is demonstrated by the ability to achieve complete baseline separation of the enantiomeric peaks, with a high degree of resolution. google.com

Table 2: Typical GC Parameters for Chiral Separation of Lactate Ester Derivatives

Parameter Condition Rationale
Column Capillary, 25 m x 0.25 mm ID, 0.25 µm film Standard dimensions for high-resolution GC.
Stationary Phase 2,3,6-tri-O-octanoyl-β-cyclodextrin Proven chiral selector for lactate isomers. google.com
Carrier Gas Helium Inert and provides good efficiency.
Inlet Temperature 250°C Ensures rapid volatilization of the sample.
Oven Program 60°C (isothermal) Optimized for the separation of the target enantiomers.
Detector Flame Ionization Detector (FID) High sensitivity for organic compounds.
Detector Temperature 280°C Prevents condensation of the analytes.

Advanced Polarimetric Techniques for Optical Rotation Measurements

Polarimetry is a fundamental technique for the characterization of chiral compounds, as it measures the rotation of the plane of polarized light by an optically active substance. mlsu.ac.inanton-paar.com For this compound, the measurement of its specific rotation provides a key piece of information for confirming its absolute configuration and assessing its enantiomeric purity.

The specific rotation, [α], is a characteristic property of a chiral compound and is determined using a polarimeter. The measurement is typically performed at a specific temperature (T) and wavelength (λ), often the sodium D-line (589 nm). medwinpublishers.com The value is calculated using the formula:

[α]Tλ = α / (l × c)

where:

α is the observed optical rotation in degrees.

l is the path length of the polarimeter tube in decimeters.

c is the concentration of the sample in g/mL. medwinpublishers.com

A negative sign for the specific rotation would indicate a levorotatory compound, while a positive sign indicates a dextrorotatory compound. For research samples of this compound, the experimentally determined specific rotation is compared against the literature value for the pure enantiomer to confirm its identity and provide an initial assessment of its enantiomeric excess.

More advanced polarimetric techniques, such as cavity-enhanced polarimetry, offer significantly higher sensitivity, allowing for the analysis of trace amounts of chiral compounds, even in complex mixtures. gsi.de This can be particularly useful for in-process monitoring or the analysis of samples where the concentration of the chiral analyte is low.

Table 3: Parameters for Optical Rotation Measurement

Parameter Specification Purpose
Wavelength (λ) 589 nm (Sodium D-line) Standard wavelength for specific rotation measurements.
Temperature (T) 20°C or 25°C To ensure consistency and comparability of results.
Solvent Chloroform, Ethanol, or other suitable solvent The solvent can influence the specific rotation.
Concentration (c) Accurately known (e.g., 1 g/100 mL) Precise concentration is crucial for accurate calculation.
Path Length (l) 1 dm (100 mm) A standard path length for polarimeter cells.

Derivatization Strategies for Enhanced Chromatographic Separation of Enantiomers

In cases where the direct separation of enantiomers by chiral chromatography is challenging, or for confirmation of enantiomeric purity, derivatization with a chiral reagent can be an effective strategy. This approach involves reacting the racemic or enantiomerically enriched sample with a pure enantiomer of a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated using standard achiral chromatography (HPLC or GC). dntb.gov.ua

For this compound, which is an ester of lactic acid, a common derivatization strategy would involve transesterification or hydrolysis followed by esterification with a chiral alcohol. A widely used chiral derivatizing agent for carboxylic acids and their esters is L-menthol. The reaction of the analyte with L-menthol would produce diastereomeric esters that can be readily separated on a non-chiral GC column, such as one with a DB-5 MS stationary phase. researchgate.netnih.gov

The general workflow for this approach is as follows:

Reaction: The sample containing the enantiomers of 1-Methoxy-1-oxopropan-2-yl benzoate is reacted with an excess of a pure chiral derivatizing agent (e.g., L-menthol) under conditions that promote esterification or transesterification.

Separation: The resulting mixture of diastereomers is then analyzed by achiral GC or HPLC.

Quantification: The relative peak areas of the two diastereomers are used to determine the enantiomeric ratio of the original sample.

This method is particularly useful as it can be combined with mass spectrometry (GC-MS) for definitive identification of the diastereomeric products. researchgate.netnih.gov

Table 4: Common Chiral Derivatizing Agents for Lactate Esters

Chiral Derivatizing Agent Functional Group Targeted Resulting Diastereomer Typical Analytical Method
L-Menthol Ester (via transesterification) or Carboxyl (after hydrolysis) Diastereomeric Menthyl Esters GC-FID, GC-MS
(R)-(-)-Myrtenol Ester (via transesterification) Diastereomeric Myrtenyl Esters GC-FID, GC-MS
(S)-(-)-2-Methyl-1-butanol Ester (via transesterification) Diastereomeric 2-Methylbutyl Esters GC-FID, GC-MS

Future Perspectives in the Academic Research of R 1 Methoxy 1 Oxopropan 2 Yl Benzoate

Exploration of Novel and Sustainable Synthetic Methodologies

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. chiralpedia.com Research into the synthesis of (R)-1-Methoxy-1-oxopropan-2-yl benzoate (B1203000) is expected to increasingly focus on methodologies that are both efficient and environmentally benign.

A primary area of exploration is the advancement of biocatalysis. Enzymes, such as lipases, offer high selectivity under mild reaction conditions, operating at ambient temperature and pressure, which can prevent side reactions like racemization or epimerization. nih.gov The use of enzymes isolated from biological sources or whole-cell biocatalysts presents a green and effective route for producing chiral esters. nih.gov Future work will likely involve screening for novel enzymes or engineering existing ones to enhance their activity and stability for the specific esterification or transesterification reactions needed to produce (R)-1-Methoxy-1-oxopropan-2-yl benzoate. Dynamic kinetic resolution (DKR), which combines enzymatic acylation with in-situ racemization of the starting alcohol, is a particularly powerful technique for producing enantiopure products in high yields. organic-chemistry.org

Another avenue involves the use of sustainable acyl donors and solvents. Traditional methods may use reactive and hazardous reagents. Research is shifting towards more sustainable alternatives, such as using benzylidene 1,1-diacetate as a reusable and efficient acyl donor for enzymatic acylations. organic-chemistry.org Furthermore, the use of supercritical fluids, like carbon dioxide, as a reaction medium for esterification reactions is being explored to minimize the use of volatile organic solvents. researchgate.net

MethodologyKey FeaturesPotential Advantages for Synthesis
Biocatalysis (e.g., Lipases) High stereo- and regioselectivity; Mild reaction conditions (room temp, atmospheric pressure). nih.govmdpi.comReduced energy consumption, minimal by-products, avoidance of isomerization. nih.gov
Dynamic Kinetic Resolution (DKR) Combines enzymatic resolution with in-situ racemization of the substrate. organic-chemistry.orgAchieves theoretical yields of up to 100% for the desired enantiomer from a racemic starting material.
Green Acyl Donors Use of efficient and recyclable acylating agents (e.g., benzylidene 1,1-diacetate). organic-chemistry.orgImproved atom economy and reduced waste.
Supercritical Fluids Using supercritical CO2 as a solvent. researchgate.netLow toxicity, non-flammable, and environmentally benign alternative to organic solvents. researchgate.net

Advancements in Chiral Catalyst Discovery and Application

The development of novel chiral catalysts is a cornerstone of modern asymmetric synthesis. chiralpedia.com For the synthesis of this compound, research will likely focus on creating more active, selective, and robust catalysts that can be used in smaller quantities and recycled effectively.

One promising direction is the development of catalysts derived from renewable biomass sources, such as carbohydrates and natural amino acids. chiralpedia.com These catalysts are often non-toxic, biodegradable, and cost-effective, aligning with green chemistry principles. chiralpedia.com The design and synthesis of new chiral ligands and organocatalysts from these natural sources remain a significant challenge and opportunity for researchers. chiralpedia.com

Furthermore, research into transition metal catalysis continues to yield innovative methods. For instance, nickel-catalyzed enantioconvergent coupling methods have been developed for the direct synthesis of esters from racemic starting materials, offering a versatile route to enantioenriched products. acs.org Combining metal catalysts (e.g., Ruthenium complexes) with enzymes (e.g., lipases) in dynamic kinetic resolution processes has proven highly effective for producing chiral acetates and could be adapted for benzoates. organic-chemistry.org Future work will aim to discover new metal-ligand combinations that offer higher efficiency and broader substrate scope for the synthesis of compounds like this compound.

Expansion into Underexplored Domains of Organic Synthesis

While this compound itself may not have widespread direct applications, its role as a chiral building block is significant. Its precursor, methyl lactate (B86563), is used as a starting material for chiral components in pesticides and pharmaceuticals. google.compatsnap.com Future academic research will likely focus on expanding the utility of this and related chiral benzoates in novel synthetic applications.

The compound can serve as a versatile intermediate in the stereoselective synthesis of more complex molecules. The benzoate group can act as a protecting group for the hydroxyl function of methyl lactate or as a leaving group in certain substitution reactions. Research could explore its use in the synthesis of bioactive natural products, pharmaceutical intermediates, and chiral ligands for asymmetric catalysis. For example, (R)-methyl lactate has been used in the synthesis of the antiviral drug tenofovir disoproxil fumarate and the herbicide S-metolachlor. patsnap.com The benzoate derivative could offer alternative reaction pathways or improved selectivity in similar multi-step syntheses.

Potential Application AreaRole of this compoundResearch Focus
Pharmaceutical Synthesis Chiral starting material or intermediate. google.comDevelopment of synthetic routes to new active pharmaceutical ingredients (APIs).
Agrochemical Development Building block for stereoisomerically pure pesticides or herbicides. google.comSynthesis of next-generation crop protection agents with improved efficacy and reduced environmental impact.
Materials Science Monomer for the synthesis of chiral polymers.Creation of polymers with unique optical or recognition properties.
Asymmetric Catalysis Precursor for the synthesis of novel chiral ligands.Designing new catalytic systems for other stereoselective transformations.

Integration with Machine Learning and Artificial Intelligence for Synthetic Route Design and Optimization

Catalyst Design and Discovery: ML algorithms can be trained on large datasets of catalytic reactions to develop models that predict the performance of new chiral catalysts with high accuracy. chiralpedia.com This data-driven approach can significantly speed up the discovery of optimal catalysts for the enantioselective synthesis of the target compound, reducing the need for extensive empirical screening. chiralpedia.comriken.jp

The integration of these computational methods promises to not only accelerate the discovery of new synthetic routes but also to provide deeper mechanistic insights, ultimately leading to more efficient, sustainable, and innovative approaches in the academic study of this compound and other chiral molecules. rsc.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (R)-1-Methoxy-1-oxopropan-2-yl benzoate, and how can stereochemical purity be ensured?

  • Methodological Answer : The synthesis typically involves esterification between (R)-1-methoxy-1-oxopropan-2-ol and benzoyl chloride under mild acidic or basic conditions. To ensure enantiomeric purity, chiral catalysts (e.g., lipases) or chiral resolving agents can be employed during the reaction. Characterization via chiral HPLC or polarimetry is critical to confirm the (R)-configuration . For scalable protocols, protecting groups (e.g., tert-butoxycarbonyl) may be used to prevent racemization during intermediate steps .

Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Confirm the ester linkage (δ ~4.5–5.5 ppm for methine protons adjacent to the ester group) and aromatic protons (δ ~7.5–8.3 ppm for the benzoate moiety).
  • IR Spectroscopy : Detect carbonyl stretches (~1740 cm⁻¹ for ester C=O).
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks matching the molecular formula (C₁₁H₁₂O₄).
  • X-ray Crystallography : Resolve stereochemistry definitively, as seen in analogous benzoate esters .

Q. What are the critical safety considerations when handling this compound in the lab?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation risks .
  • Storage : Keep in a tightly sealed container at 2–8°C in a dry, ventilated area to prevent hydrolysis or degradation .
  • Spill Management : Absorb with inert material (e.g., sand) and dispose of as hazardous waste .

Advanced Research Questions

Q. How does the (R)-configuration influence the compound’s reactivity in asymmetric catalysis or biological systems?

  • Methodological Answer : The (R)-enantiomer may exhibit distinct binding affinities in enzyme-active sites or chiral environments. For example, in esterase-mediated reactions, enantioselectivity can be probed using kinetic resolution assays. Computational docking studies (e.g., Discovery Studio) can model interactions with biological targets, while experimental validation via enzyme inhibition assays (e.g., IC₅₀ determination) quantifies stereochemical effects .

Q. What experimental strategies mitigate racemization during prolonged storage or under reaction conditions?

  • Methodological Answer :

  • Low-Temperature Storage : Reduces thermal degradation .
  • Stabilizing Additives : Use antioxidants (e.g., BHT) or inert atmospheres (N₂/Ar) to prevent oxidation.
  • Reaction Solvents : Polar aprotic solvents (e.g., DMF) minimize acid/base-catalyzed racemization. Monitor enantiopurity periodically via chiral HPLC .

Q. How can researchers address discrepancies in reported bioactivity data for this compound?

  • Methodological Answer :

  • Reproducibility Checks : Standardize assay conditions (e.g., pH, temperature, solvent) across labs.
  • Meta-Analysis : Compare data from peer-reviewed studies (e.g., enzyme inhibition vs. cytotoxicity assays) to identify context-dependent effects.
  • Contradiction Resolution : Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability tests) to validate mechanisms .

Q. What advanced analytical methods are suitable for detecting degradation products or impurities?

  • Methodological Answer :

  • LC-MS/MS : Identifies hydrolyzed products (e.g., benzoic acid or methoxypropanoic acid derivatives).
  • Stability-Indicating HPLC : Develop methods with forced degradation (heat, light, pH extremes) to assess impurity profiles.
  • NMR Relaxation Experiments : Detect trace impurities (<0.1%) through longitudinal (T₁) and transverse (T₂) relaxation times .

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